An In-depth Technical Guide to 3,4-Dibromo-4-phenyl-2-butanone: Properties, Synthesis, and Reactivity
An In-depth Technical Guide to 3,4-Dibromo-4-phenyl-2-butanone: Properties, Synthesis, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dibromo-4-phenyl-2-butanone, also known as benzalacetone dibromide, is a vicinal dihaloketone of significant interest in synthetic organic chemistry. As a derivative of benzalacetone (4-phenyl-3-buten-2-one), this compound belongs to the broader class of α,α'-dihaloketones. These molecules are characterized by two halogen atoms on the carbon atoms adjacent (alpha and alpha-prime) to a carbonyl group. This arrangement of functional groups—a ketone flanked by two carbon-bromine bonds—creates a molecule with multiple reactive sites, making it a versatile and potent building block for the synthesis of complex organic structures, particularly heterocyclic compounds which are often the core of pharmaceutical agents.
The strategic placement of the two bromine atoms and the phenyl group imparts a unique electronic and steric profile, governing its reactivity. The inductive effects of the carbonyl group and the halogens enhance the electrophilicity of the alpha-carbons, making them prime targets for nucleophilic attack. This guide provides a comprehensive overview of the physicochemical properties, a field-proven synthesis protocol, mechanistic insights into its reactivity, and essential safety information for 3,4-Dibromo-4-phenyl-2-butanone.
Chemical Identity and Physicochemical Properties
The fundamental identity of a chemical compound is the bedrock of its application in research. The structural and physical properties of 3,4-Dibromo-4-phenyl-2-butanone are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | 3,4-dibromo-4-phenylbutan-2-one | [1] |
| Synonyms | Benzalacetone dibromide, Dibromobenzalacetone | [2][3] |
| CAS Number | 6310-44-7 | [3][4][5] |
| Molecular Formula | C₁₀H₁₀Br₂O | [1][3] |
| Molecular Weight | 305.99 g/mol | [1][3][5] |
| Appearance | White needles | [2] |
| Melting Point | 124–125 °C | [2] |
| Boiling Point | 304.1 °C at 760 mmHg (Predicted) | [3] |
| Density | 1.701 g/cm³ (Predicted) | [3] |
| Flash Point | 85 °C (Predicted) | [3] |
| Solubility | Soluble in boiling methanol; reaction solvent is carbon tetrachloride. | [2] |
Synthesis and Purification
The most direct and reliable method for preparing 3,4-Dibromo-4-phenyl-2-butanone is through the vicinal dibromination of the corresponding α,β-unsaturated ketone, 4-phenyl-3-buten-2-one (benzalacetone). This electrophilic addition of bromine across the alkene double bond is a classic and efficient transformation.
Reaction Scheme
The synthesis involves the addition of elemental bromine (Br₂) to a solution of benzalacetone. The reaction proceeds readily due to the activation of the double bond by the adjacent phenyl and carbonyl groups.
Caption: Synthesis of 3,4-Dibromo-4-phenyl-2-butanone.
Detailed Experimental Protocol
The following protocol is adapted from a verified procedure published in Organic Syntheses, a trusted source for robust chemical preparations.[2]
Materials:
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4-Phenyl-3-buten-2-one (Benzalacetone): 100 g (0.68 mol)
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Bromine: 109.5 g (34.2 mL, 0.68 mol)
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Carbon Tetrachloride (CCl₄): 360 mL (300 mL for reaction, 60 mL for bromine solution)
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Methanol (for recrystallization)
Equipment:
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1-L three-necked round-bottomed flask
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Mechanical stirrer
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Thermometer
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125-mL dropping funnel
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Ice-water bath
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Büchner funnel and suction flask
Procedure:
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Setup: In the 1-L flask, dissolve 100 g of pure, redistilled benzalacetone in 300 mL of carbon tetrachloride. Equip the flask with a stirrer, thermometer, and dropping funnel.
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Cooling: Immerse the reaction flask in an ice-water bath to cool the solution. The objective is to maintain the reaction temperature between 10°C and 20°C throughout the addition of bromine.
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Bromine Addition: Prepare a solution of 109.5 g of bromine in 60 mL of carbon tetrachloride and place it in the dropping funnel. With efficient stirring, add the bromine solution to the flask. The rate of addition should be controlled to keep the temperature within the 10-20°C range. Shielding the flask from direct sunlight is recommended to prevent radical side reactions.
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Reaction Completion: After the addition is complete (the red-brown color of bromine will disappear), continue stirring for an additional 5 minutes.
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Isolation: Collect the precipitated solid product by filtration using a Büchner funnel with suction.
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Purification (Recrystallization): Dissolve the crude product in the minimum amount of boiling methanol (approximately 800-1000 mL). Cool the solution in an ice bath for at least 4 hours to allow for complete crystallization.
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Final Product: Collect the purified white needles by filtration and dry them in a vacuum desiccator in the absence of light. This procedure yields 110–120 g (52–57%) of 3,4-Dibromo-4-phenyl-2-butanone with a melting point of 124–125 °C.[2]
Causality and Experimental Choices:
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Solvent Choice (CCl₄): Carbon tetrachloride is an inert solvent that readily dissolves both the starting material and bromine, facilitating a homogeneous reaction.
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Temperature Control (10-20°C): Maintaining a low temperature is crucial to control the exothermicity of the bromination reaction and to minimize the formation of potential by-products.
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Exclusion of Light: Photochemical conditions can initiate radical bromination pathways, which are less selective and could lead to undesired products. Shielding the reaction from light ensures the desired electrophilic addition mechanism predominates.
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Purification (Recrystallization from Methanol): Recrystallization is a highly effective method for purifying solid organic compounds. Methanol is chosen because the product is highly soluble in it at boiling temperatures but significantly less soluble when cold, allowing for high recovery of pure crystals.
Chemical Reactivity and Mechanistic Insights
The reactivity of 3,4-Dibromo-4-phenyl-2-butanone is dictated by its structure as an α,α'-dihaloketone. It possesses several electrophilic sites susceptible to attack by nucleophiles.
Caption: Reactivity pathways of 3,4-Dibromo-4-phenyl-2-butanone.
Nucleophilic Substitution
The carbon atoms bonded to the bromine atoms (C3 and C4) are highly electrophilic due to the inductive electron-withdrawing effects of both the adjacent carbonyl group and the bromine atoms themselves. This makes them susceptible to Sₙ2-type reactions with a variety of nucleophiles (e.g., amines, thiols, alkoxides). Attack at these sites allows for the displacement of the bromide leaving groups and the introduction of new functional groups, forming the basis for constructing more complex molecules, especially heterocycles.
Favorskii Rearrangement
In the presence of a strong, non-nucleophilic base, α-haloketones that have an acidic α'-proton (a proton on the other side of the carbonyl) can undergo the Favorskii rearrangement. For 3,4-Dibromo-4-phenyl-2-butanone, the methyl protons (at C1) are acidic. A base can abstract one of these protons to form an enolate, which can then undergo an intramolecular Sₙ2 reaction to form a cyclopropanone intermediate. Subsequent nucleophilic attack on the cyclopropanone leads to a rearranged carboxylic acid derivative. This pathway is a powerful method for carbon skeleton rearrangement.
Reductive Dehalogenation
Treatment with reducing agents, such as zinc or iron metal, can lead to the reductive dehalogenation of the C-Br bonds. The reduction of α,α'-dihalo ketones can generate highly reactive 2-oxyallyl metal intermediates. These intermediates are valuable in cycloaddition reactions, such as [4+3] and [3+2] cycloadditions, providing routes to seven- and five-membered ring systems, respectively.
Spectroscopic Analysis
Spectroscopic data is essential for confirming the structure and purity of the synthesized compound. While full spectra are available in databases like SpectraBase, the key expected features are outlined below.[1]
| Spectroscopy | Expected Features |
| ¹H NMR | - Methyl Protons (CH₃): A singlet in the region of 2.2-2.5 ppm. - Aliphatic Protons (CH-Br): Two doublets (or a more complex pattern due to diastereotopicity) between 4.5-6.0 ppm. - Aromatic Protons (C₆H₅): A multiplet in the region of 7.2-7.6 ppm. |
| ¹³C NMR | - Methyl Carbon (CH₃): A peak around 25-30 ppm. - Aliphatic Carbons (C-Br): Two peaks in the range of 45-65 ppm. - Aromatic Carbons (C₆H₅): Multiple peaks between 125-140 ppm. - Carbonyl Carbon (C=O): A characteristic downfield peak around 195-205 ppm.[1] |
| IR Spectroscopy | - C=O Stretch: A strong, sharp absorption band around 1715-1730 cm⁻¹. - C-Br Stretch: Absorptions in the fingerprint region, typically 500-700 cm⁻¹. - Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹. - Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹.[1] |
| Mass Spectrometry | - Molecular Ion (M⁺): A characteristic isotopic pattern for two bromine atoms (M, M+2, M+4 in a ~1:2:1 ratio) around m/z 304, 306, 308. - Fragmentation: Common fragmentation patterns would include the loss of Br, HBr, and the benzoyl cation (C₆H₅CO⁺) at m/z 105. |
Applications in Research and Drug Development
As a bifunctional electrophile, 3,4-Dibromo-4-phenyl-2-butanone is a valuable intermediate for synthesizing heterocyclic compounds. For example, reaction with binucleophiles like thiourea or substituted hydrazines can lead to the formation of thiazole or pyrazole rings, respectively. These heterocyclic scaffolds are prevalent in medicinal chemistry and are core components of many approved drugs. The ability to introduce two new bonds via substitution of the two bromine atoms provides a convergent approach to building molecular complexity.
Safety, Handling, and Storage
Hazard Identification: According to the Globally Harmonized System (GHS), 3,4-Dibromo-4-phenyl-2-butanone is classified with the following hazards:
Precautionary Measures:
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Engineering Controls: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.
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Personal Protective Equipment (PPE):
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Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
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Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.
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Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.
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Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
Storage:
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Store in a tightly closed container in a cool, dry, and well-ventilated area.
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Keep away from incompatible materials such as strong bases and oxidizing agents.
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Protect from light.
References
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Cromwell, N. H., & Benson, R. (n.d.). Benzalacetone dibromide. Organic Syntheses, Coll. Vol. 3, p.125 (1955); Vol. 26, p.11 (1946). [Link]
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PubChem. (n.d.). 3,4-Dibromo-4-phenyl-2-butanone. National Center for Biotechnology Information. Retrieved from [Link]
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LookChem. (n.d.). 3,4-DIBROMO-4-PHENYL-2-BUTANONE. Retrieved from [Link]
